molecular formula C14H12Cl2N4O B279711 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

カタログ番号: B279711
分子量: 323.2 g/mol
InChIキー: FQLUPEADZIBVKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has gained significant attention from the scientific community due to its unique chemical structure and promising therapeutic properties.

作用機序

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a critical role in the growth and survival of cancer cells. By blocking BTK, this compound prevents the activation of several downstream signaling pathways that are essential for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations observed in the liver, kidney, and spleen. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

実験室実験の利点と制限

One of the main advantages of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration and chronic dosing. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types.

将来の方向性

Despite the promising preclinical data, further research is needed to fully understand the potential of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide in the treatment of cancer. Some of the future directions for research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Investigation of the optimal dosing and treatment schedules for this compound in different cancer types.
3. Development of combination therapies that incorporate this compound with other cancer treatments.
4. Exploration of the potential of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
In conclusion, this compound is a promising small molecule inhibitor with potential in the treatment of various types of cancer. Its specificity for BTK, favorable pharmacokinetic profile, and ability to enhance the efficacy of other cancer treatments make it an attractive candidate for further research. However, more studies are needed to fully understand the potential of this compound and to optimize its use in the clinic.

合成法

The synthesis of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves several chemical reactions, including the condensation of 5-chloro-1H-indole-2-carboxylic acid with 4-chlorobenzylamine, followed by the cyclization of the resulting intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

科学的研究の応用

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

特性

分子式

C14H12Cl2N4O

分子量

323.2 g/mol

IUPAC名

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H12Cl2N4O/c1-20-13(11(16)7-18-20)14(21)17-6-10-5-8-4-9(15)2-3-12(8)19-10/h2-5,7,19H,6H2,1H3,(H,17,21)

InChIキー

FQLUPEADZIBVKH-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl

正規SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。